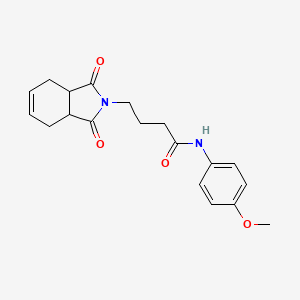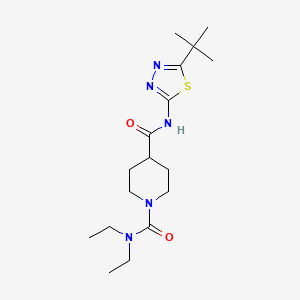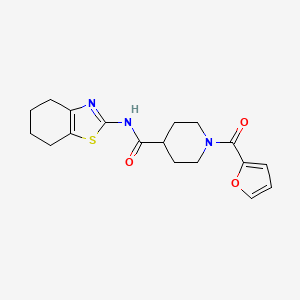![molecular formula C21H15N3O2 B5307582 2-[2-(4-nitrophenyl)-1-phenylvinyl]-1H-benzimidazole](/img/structure/B5307582.png)
2-[2-(4-nitrophenyl)-1-phenylvinyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-nitrophenyl)-1-phenylvinyl]-1H-benzimidazole, also known as NVP-BEZ235, is a small molecule inhibitor that targets the PI3K/mTOR signaling pathway. It has been widely studied for its potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
2-[2-(4-nitrophenyl)-1-phenylvinyl]-1H-benzimidazole works by inhibiting the PI3K/mTOR signaling pathway, which is involved in cell growth and survival. By blocking this pathway, this compound can induce apoptosis (cell death) in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects and may be useful in treating autoimmune diseases. It has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[2-(4-nitrophenyl)-1-phenylvinyl]-1H-benzimidazole in lab experiments is its high potency and specificity for the PI3K/mTOR pathway. However, one limitation is that it can be toxic to normal cells at high concentrations, which may limit its therapeutic potential.
Direcciones Futuras
There are many potential future directions for research on 2-[2-(4-nitrophenyl)-1-phenylvinyl]-1H-benzimidazole. One area of focus is the development of more effective and less toxic formulations of the drug for use in clinical trials. Another area of interest is the investigation of this compound in combination with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of this compound in different disease contexts.
Métodos De Síntesis
2-[2-(4-nitrophenyl)-1-phenylvinyl]-1H-benzimidazole can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis typically involves the use of organic solvents and requires careful control of reaction conditions to ensure high yield and purity.
Aplicaciones Científicas De Investigación
2-[2-(4-nitrophenyl)-1-phenylvinyl]-1H-benzimidazole has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines and has demonstrated promising results in preclinical studies. In addition to cancer, this compound has also been investigated for its potential use in treating other diseases, including neurodegenerative disorders and viral infections.
Propiedades
IUPAC Name |
2-[(E)-2-(4-nitrophenyl)-1-phenylethenyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-24(26)17-12-10-15(11-13-17)14-18(16-6-2-1-3-7-16)21-22-19-8-4-5-9-20(19)23-21/h1-14H,(H,22,23)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWXONJRYPUOOJ-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[(methyl{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}amino)methyl]cyclopropyl}methanol](/img/structure/B5307505.png)
![2-(ethoxymethyl)-N-methyl-N-(3-thienylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5307510.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-3-nitrophenyl)acrylonitrile](/img/structure/B5307516.png)
![{1-[(2,6-dichlorophenyl)acetyl]-1,4-diazepan-6-yl}acetic acid](/img/structure/B5307527.png)
![2-(2-cyclopropyl-1H-benzimidazol-1-yl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]acetamide](/img/structure/B5307529.png)


![3-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5307555.png)

![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}isoquinoline](/img/structure/B5307572.png)
![4-methoxy-3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B5307587.png)
![N-(2-cyanophenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5307590.png)
![N'-[4-(benzyloxy)benzylidene]-2-(4-chlorophenoxy)propanohydrazide](/img/structure/B5307592.png)
